

Evaluating the Kinetic Isotope Effect of 1-Octanol-d2-1: A Comparative Guide

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Compound of Interest		
Compound Name:	1-Octanol-d2-1	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the kinetic isotope effect (KIE) of **1-Octanol-d2-1**, a deuterated form of the eight-carbon primary alcohol, 1-octanol. By comparing its reactivity to the non-deuterated isotopologue and other relevant alcohols, this document aims to provide valuable insights for researchers in various fields, including reaction mechanism elucidation, enzyme kinetics, and drug metabolism studies. The strategic placement of deuterium at the C-1 position allows for the direct investigation of C-H bond cleavage in the rate-determining step of oxidation and other reactions.

Performance Comparison: Kinetic Isotope Effect in Alcohol Oxidation

The primary kinetic isotope effect (kH/kD) is a powerful tool for determining whether the C-H bond is broken in the rate-determining step of a reaction. For the oxidation of 1-octanol, the substitution of hydrogen with deuterium at the C-1 position (1-Octanol-d2-1) is expected to result in a significant KIE. While specific experimental data for 1-Octanol-d2-1 is not abundantly available in the public domain, we can draw strong inferences from studies on similar long-chain alcohols and related oxidation systems.



Reactant/System	Oxidizing Agent/Catalyst	kH/kD	Comments
Benzyl Alcohol	Au/TiO2	2.2 ± 0.2	Indicates a primary KIE, suggesting C-H bond cleavage is part of the rate- determining step.[1]
Ethanol	Alcohol Dehydrogenase	~4.5	A strong KIE is observed, indicating that the C-H bond cleavage is a key part of the rate-limiting step in the enzymatic oxidation.
Secondary Alcohols (e.g., Benzhydrol)	Chromic Acid	2.3 - 3.6	Demonstrates a significant primary KIE in the chromic acid oxidation of secondary alcohols.[2]
Long-chain primary alcohols (e.g., 1- decanol)	Yeast Alcohol Dehydrogenase (YADH)	Rate-limiting step is the transformation of the ternary complex.	For long-chain alcohols at low concentrations, the chemical transformation, which includes C-H bond cleavage, is the slowest step.[3]

Note: The KIE is a ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A value significantly greater than 1 indicates a primary KIE.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the kinetic isotope effect. Below are protocols for the synthesis of **1-Octanol-d2-1** and for measuring its KIE in a typical



oxidation reaction.

Synthesis of 1,1-dideuterio-1-octanol (1-Octanol-d2-1)

A common method for the synthesis of 1,1-dideuterio primary alcohols involves the reduction of the corresponding carboxylic acid or ester with a deuterated reducing agent.

Materials:

- · Octanoic acid or methyl octanoate
- Lithium aluminum deuteride (LiAlD4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry workup reagents (e.g., anhydrous sodium sulfate)
- Standard laboratory glassware for air-sensitive reactions

Procedure:

- A solution of octanoic acid or methyl octanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in the same solvent under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.
- The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
- The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.
- The resulting precipitate is filtered off, and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The resulting 1-Octanol-d2-1 is purified by distillation.



Measurement of the Kinetic Isotope Effect

A competition experiment is a precise method for determining the KIE. In this setup, a mixture of 1-octanol and **1-Octanol-d2-1** is subjected to oxidation, and the relative amounts of the remaining reactants or formed products are analyzed.

Materials:

- 1-octanol
- 1-Octanol-d2-1
- Oxidizing agent (e.g., chromic acid solution or a supported catalyst like Au/TiO2)
- Internal standard (e.g., a non-reactive long-chain alkane)
- Solvent (e.g., acetone for chromic acid, toluene for catalytic oxidation)
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

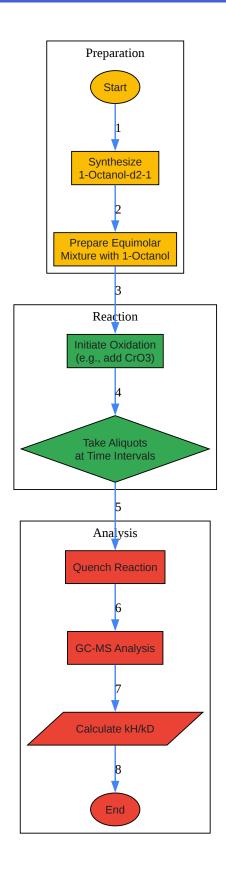
- Prepare a stock solution containing known concentrations of 1-octanol, **1-Octanol-d2-1**, and an internal standard in the chosen solvent.
- Initiate the oxidation reaction by adding the oxidizing agent to the stock solution at a controlled temperature.
- At various time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a reducing agent for chromic acid or by filtering the catalyst).
- Analyze the quenched aliquots by GC-MS to determine the relative amounts of unreacted 1octanol and 1-Octanol-d2-1.
- The KIE can be calculated from the ratio of the rate constants, which are determined from the change in the relative concentrations of the two isotopologues over time.



Visualizing the Experimental Workflow and Underlying Principles

To better illustrate the concepts and procedures, the following diagrams have been generated using the DOT language.

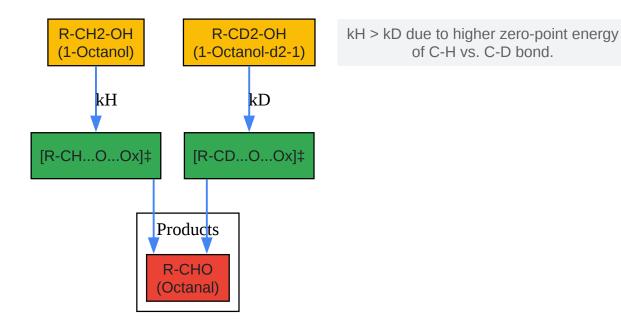




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Caption: Experimental workflow for determining the KIE of 1-Octanol-d2-1.





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